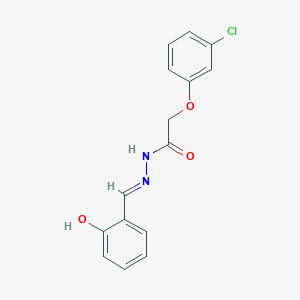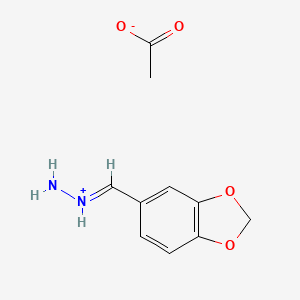![molecular formula C21H17BrN2O3 B5972777 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide, commonly known as BPA, is a synthetic compound that belongs to the class of benzamides. BPA has been widely used in scientific research for its potential in various biological applications.
Wirkmechanismus
The mechanism of action of BPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. BPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to changes in gene expression patterns and can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPA has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components. Additionally, BPA has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPA in lab experiments is its potential as an anticancer agent. BPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BPA has been used as a tool for studying protein-protein interactions, which is critical for understanding various biological processes.
However, there are also limitations to using BPA in lab experiments. One limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well. Additionally, the mechanism of action of BPA is not fully understood, making it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of BPA in scientific research. One potential direction is the development of BPA-based drugs for cancer therapy. Additionally, further research is needed to understand the mechanism of action of BPA and optimize its use in lab experiments. Finally, BPA can be used as a tool for studying protein-protein interactions in various biological systems, which can lead to a better understanding of various cellular processes.
Conclusion:
In conclusion, BPA is a synthetic compound that has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties, induce apoptosis, and inhibit angiogenesis. While there are limitations to using BPA in lab experiments, it remains a promising candidate for cancer therapy and a tool for studying protein-protein interactions. Further research is needed to fully understand the mechanism of action of BPA and optimize its use in lab experiments.
Synthesemethoden
The synthesis of BPA involves a multistep process that includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The intermediate is then reacted with 2-aminobenzoyl chloride to produce the BPA compound.
Wissenschaftliche Forschungsanwendungen
BPA has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. BPA has also been used as a fluorescent probe for imaging cellular processes. Additionally, BPA has been used as a tool for studying the role of protein-protein interactions in biological systems.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-6-12-19(13-7-16)27-14-20(25)23-17-8-10-18(11-9-17)24-21(26)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAZHNIFMFMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)